An In-depth Technical Guide to (1-Bromovinyl)trimethylsilane: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to (1-Bromovinyl)trimethylsilane: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Bromovinyl)trimethylsilane is a versatile bifunctional organosilicon compound that has garnered significant interest in organic synthesis. Its unique structure, featuring a vinyl bromide and a trimethylsilyl group, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, structure, and synthetic applications, complete with experimental insights and mechanistic details.
Chemical Structure and Properties
(1-Bromovinyl)trimethylsilane, with the chemical formula C₅H₁₁BrSi, possesses a unique molecular architecture that dictates its reactivity. The presence of the carbon-bromine bond on a vinyl carbon allows it to participate in a variety of cross-coupling reactions, while the trimethylsilyl group can influence the regioselectivity of these reactions and can be a useful synthetic handle for further transformations.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (1-bromovinyl)trimethylsilane.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁BrSi | [1] |
| Molecular Weight | 179.13 g/mol | [1] |
| CAS Number | 13683-41-5 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 124 °C at 745 mmHg | [1] |
| Density | 1.156 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.458 | [1] |
| Solubility | Completely miscible with THF and Et₂O. | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of (1-bromovinyl)trimethylsilane. While a comprehensive set of experimental spectra is best obtained on a purified sample, the following provides an overview of expected spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals for the vinyl protons, likely appearing as doublets in the olefinic region (δ 5.5-6.5 ppm) with a characteristic geminal coupling constant. A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group will be observed in the upfield region (typically around δ 0.2 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the two vinyl carbons, with the carbon bearing the bromine atom appearing at a characteristic downfield shift. The carbon attached to the silicon atom will also have a distinct chemical shift. A signal for the methyl carbons of the trimethylsilyl group will be present in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C stretching of the vinyl group (around 1600 cm⁻¹), C-H stretching of the vinyl and methyl groups (around 3100-2800 cm⁻¹), and Si-C stretching (around 1250 and 840 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of a methyl group from the trimethylsilyl moiety.
Synthesis and Purification
Synthesis
A common and effective method for the preparation of (1-bromovinyl)trimethylsilane involves a two-step sequence starting from vinyltrimethylsilane.[2]
-
Bromination: Vinyltrimethylsilane is reacted with bromine (Br₂) at low temperatures. This proceeds via an electrophilic addition of bromine across the double bond to form the dibromoethane intermediate.
-
Dehydrobromination: The resulting dibromo adduct is then treated with a non-nucleophilic base, such as an amine (e.g., triethylamine), to induce elimination of hydrogen bromide (HBr), affording the desired (1-bromovinyl)trimethylsilane.
Experimental Protocol: Synthesis of (1-Bromovinyl)trimethylsilane
This protocol is a general representation and may require optimization.
Materials:
-
Vinyltrimethylsilane
-
Bromine
-
Triethylamine
-
Anhydrous diethyl ether or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of vinyltrimethylsilane in an anhydrous solvent (e.g., diethyl ether) is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and the system is flushed with an inert gas.
-
The flask is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
A solution of bromine in the same anhydrous solvent is added dropwise from the dropping funnel to the vinyltrimethylsilane solution with vigorous stirring. The addition rate should be controlled to maintain the low temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period at low temperature to ensure complete bromination.
-
Triethylamine is then slowly added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours to facilitate the dehydrobromination.
-
The reaction mixture is then quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Purification
The crude (1-bromovinyl)trimethylsilane is typically purified by vacuum distillation to obtain a product of high purity.
Reactivity and Synthetic Applications
(1-Bromovinyl)trimethylsilane is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the vinyl bromide moiety.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of coupling partners.
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base.
-
Stille Coupling: Coupling with organostannanes (organotin compounds).
-
Negishi Coupling: Reaction with organozinc reagents.
These reactions provide a powerful means to introduce aryl, vinyl, or other organic fragments at the vinylic position, leading to the stereoselective synthesis of substituted vinylsilanes.
Experimental Protocol: Suzuki-Miyaura Coupling of (1-Bromovinyl)trimethylsilane with an Arylboronic Acid
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
(1-Bromovinyl)trimethylsilane
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask are added (1-bromovinyl)trimethylsilane (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).
-
The flask is evacuated and backfilled with an inert gas several times.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of time (typically several hours) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium complex. The following diagram illustrates the key steps for a Stille coupling reaction.
Lithium-Halogen Exchange
Treatment of (1-bromovinyl)trimethylsilane with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid lithium-halogen exchange. This generates a vinyllithium species, a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds.
Experimental Protocol: Lithium-Halogen Exchange and Trapping with an Electrophile
This protocol is a general representation and may require optimization.
Materials:
-
(1-Bromovinyl)trimethylsilane
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of (1-bromovinyl)trimethylsilane in an anhydrous ethereal solvent is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
n-Butyllithium is added dropwise to the stirred solution, and the mixture is typically stirred for a short period at this temperature to ensure complete exchange.
-
A solution of the electrophile in the same anhydrous solvent is then added dropwise to the newly formed vinyllithium species.
-
The reaction is allowed to proceed at low temperature for a specified time before being quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by an appropriate method, such as column chromatography.
Diels-Alder Reaction
The vinylsilane moiety in (1-bromovinyl)trimethylsilane can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. These reactions provide a route to functionalized cyclohexene derivatives. The stereochemistry and regiochemistry of the cycloaddition can be influenced by the steric and electronic properties of the substituents.
Experimental Protocol: Diels-Alder Reaction with a Diene
This protocol is a general representation and may require optimization.
Materials:
-
(1-Bromovinyl)trimethylsilane
-
Diene (e.g., cyclopentadiene, furan)
-
Solvent (e.g., toluene, dichloromethane, or neat)
-
Inert atmosphere (optional, depending on the stability of the diene)
Procedure:
-
(1-Bromovinyl)trimethylsilane and the diene are combined in a reaction vessel. A solvent may be used, or the reaction can be run neat.
-
The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures) for a period of time until the reaction is complete.
-
The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Upon completion, the solvent (if any) is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or distillation, to isolate the Diels-Alder adduct.
Logical Workflow for Synthetic Application
The following diagram illustrates a logical workflow for the utilization of (1-bromovinyl)trimethylsilane in a multi-step synthesis, for instance, in a drug discovery context.
Conclusion
(1-Bromovinyl)trimethylsilane is a valuable and versatile reagent in modern organic synthesis. Its ability to undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, makes it an important tool for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As with any chemical process, specific reaction conditions may require optimization to achieve the desired outcomes.
